molecular formula C18H27NO2 B5798591 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No. B5798591
M. Wt: 289.4 g/mol
InChI Key: UKYRPOZSKJGZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, specifically hematological malignancies.

Scientific Research Applications

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to DNA damage and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown promising results in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma.

Mechanism of Action

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. In cancer cells with high levels of rDNA transcription, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide induces DNA damage and activates the p53 pathway, ultimately leading to cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies.
Biochemical and Physiological Effects
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells with high levels of rDNA transcription. This leads to cell cycle arrest and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies. However, one limitation is that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown limited efficacy in solid tumors, which typically have lower levels of rDNA transcription. Additionally, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown some toxicity in preclinical studies, particularly in the bone marrow.

Future Directions

For research on 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide include exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanisms of resistance to 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide in humans.

Synthesis Methods

The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves a series of chemical reactions starting with the reaction of 4-methoxybenzyl cyanide with cyclohexyl bromide to form 4-methoxyphenylcyclohexyl ketone. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.

properties

IUPAC Name

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYRPOZSKJGZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.